4-ethyl-3-(4-methylphenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole
Overview
Description
4-ethyl-3-(4-methylphenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole is a complex organic compound that belongs to the triazole family Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-(4-methylphenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-methylbenzyl chloride with sodium azide to form 4-methylbenzyl azide. This intermediate is then reacted with ethyl isothiocyanate to form the corresponding thiourea derivative. Cyclization of this intermediate under acidic conditions yields the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-3-(4-methylphenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), alkyl halides.
Cyclization: Acidic or basic conditions, depending on the specific reaction.
Major Products
Reduction: 4-ethyl-3-(4-methylphenyl)-5-{[(4-aminophenyl)methyl]sulfanyl}-4H-1,2,4-triazole.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-ethyl-3-(4-methylphenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic and optical properties.
Chemical Biology: It is used as a probe to study biological processes involving triazole-containing compounds.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 4-ethyl-3-(4-methylphenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1,2,4-triazole: A simpler triazole derivative with different functional groups.
4-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole: Lacks the ethyl group present in the target compound.
3-ethyl-4-methyl-4H-1,2,4-triazole: Similar structure but lacks the nitrophenyl and sulfanyl groups.
Uniqueness
4-ethyl-3-(4-methylphenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties
Properties
IUPAC Name |
4-ethyl-3-(4-methylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-3-21-17(15-8-4-13(2)5-9-15)19-20-18(21)25-12-14-6-10-16(11-7-14)22(23)24/h4-11H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLFAOGIMCKTKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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